molecular formula C13H11BCl2O3 B1591747 (3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid CAS No. 849062-26-6

(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1591747
CAS No.: 849062-26-6
M. Wt: 296.9 g/mol
InChI Key: HGXKMYLFVPMNFR-UHFFFAOYSA-N
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Description

(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a 3-chlorobenzyl ether. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 3-chlorophenylboronic acid with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or aryl-alkene products.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are frequently used.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Resulting from oxidation reactions.

    Substituted Phenyl Compounds: Produced via nucleophilic substitution.

Scientific Research Applications

(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of therapeutic agents, especially in cancer research.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl ring.

    3-Chlorophenylboronic Acid: Similar structure but without the 3-chlorobenzyl ether group.

    4-Chlorophenylboronic Acid: Another related compound with a different substitution pattern on the phenyl ring.

Uniqueness

(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid is unique due to its dual chlorinated phenyl rings and the presence of a boronic acid group, which provides versatility in various chemical reactions. Its structure allows for specific interactions in biochemical assays and potential therapeutic applications.

Properties

IUPAC Name

[3-chloro-4-[(3-chlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXKMYLFVPMNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584550
Record name {3-Chloro-4-[(3-chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-26-6
Record name B-[3-Chloro-4-[(3-chlorophenyl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Chloro-4-[(3-chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(3�-chlorobenzyloxy)phenylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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